2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one
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Overview
Description
“2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C12H6Cl2N2OS . It has a molecular weight of 297.153 .
Molecular Structure Analysis
The molecular structure of “this compound” is influenced by pi-pi interactions of the isothiazolopyridine systems . The geometry of the isothiazolopyridine rings in similar compounds is very similar to that found in other related structures containing this ring .Scientific Research Applications
Chemistry and Synthesis
- The chemistry of compounds containing pyridine and benzimidazole frameworks is explored, detailing preparation methods and properties such as spectroscopic, structural, and magnetic characteristics. These compounds show promise for biological and electrochemical activities, suggesting areas of interest for further investigation of analogous compounds (Boča, Jameson, & Linert, 2011).
Biological Activities
- Heterocyclic N-oxide molecules, similar in structural complexity to the compound , are highlighted for their potential in organic synthesis, catalysis, and drug applications. These include anticancer, antibacterial, and anti-inflammatory activities, indicating the broad therapeutic potential of compounds within this chemical class (Li et al., 2019).
Environmental Impact
- Chlorophenols, related in part to the chlorinated aspect of the compound, are reviewed for their moderate toxic effects to aquatic life. The review emphasizes the need for understanding the persistence and bioaccumulation potential of such compounds, which could guide research on environmental safety and degradation mechanisms (Krijgsheld & Gen, 1986).
- The use of redox mediators in the treatment of organic pollutants highlights the potential of certain chemical compounds in enhancing the degradation of recalcitrant pollutants. This suggests a role for chemically reactive compounds in environmental remediation applications (Husain & Husain, 2007).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one”. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, showing potent phosphoinositide 3-kinase inhibitory activity . Similar studies could be conducted with “this compound”.
Mechanism of Action
Target of Action
Related compounds such as isothiazoloquinolones are known to inhibit cyclin g-associated kinase (gak) .
Mode of Action
It is known that related compounds interact with their targets (such as gak) to inhibit their function . This interaction likely involves the formation of a complex between the compound and its target, which prevents the target from performing its normal function.
Biochemical Pathways
Given that related compounds inhibit gak, it can be inferred that the compound may affect pathways involving this kinase . GAK is involved in a broad array of cellular activities, including protein secretion, cell proliferation and differentiation, and cell division .
Result of Action
The inhibition of gak by related compounds can lead to a disruption in the cellular activities that this kinase is involved in .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-[1,2]thiazolo[5,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-8-2-1-3-9(14)11(8)16-12(17)7-4-5-15-6-10(7)18-16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXQXDSWKSPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(S2)C=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184995 |
Source
|
Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-52-6 |
Source
|
Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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